2-methyl-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Overview
Description
2-methyl-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.04491901 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One area of application involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals. A study by Hossaini et al. (2017) outlines a method for creating (4-oxothiazolidine-2-ylidene)benzamide derivatives, highlighting the compound's role in generating new chemical entities with potential biological activities (Hossaini, R. Heydari, M. Maghsoodlou, C. Graiff, 2017).
Anticancer Agents
Another significant application is in the development of anticancer agents. Abu‐Hashem and Aly (2017) synthesized novel dimethyl-benzo,[1,3,6]-oxadiazepine and [1,3,5]-triazepine derivatives as anticancer agents, demonstrating the compound's utility in creating treatments aimed at combating cancer (A. Abu‐Hashem, A. Aly, 2017).
Development of Antibacterial and Antifungal Agents
Research by Patel and Patel (2010) focused on synthesizing 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides for evaluating their antibacterial and antifungal activities. This study underscores the compound's potential in developing new antimicrobial agents (H. S. Patel, S. J. Patel, 2010).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Their work provides a foundation for developing targeted therapies for diseases influenced by VEGFR-2, including various cancers (R. Borzilleri et al., 2006).
Green Chemistry Approaches
Horishny and Matiychuk (2020) showcased the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, emphasizing the use of water as a "green" synthesis medium. Their research contributes to the advancement of environmentally friendly chemical synthesis methods (V. Horishny, V. Matiychuk, 2020).
Properties
IUPAC Name |
2-methyl-N-[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-4-2-3-5-13(11)15(21)19-20-16(22)14(24-17(20)23)10-12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIMFBWPFOYHH-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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